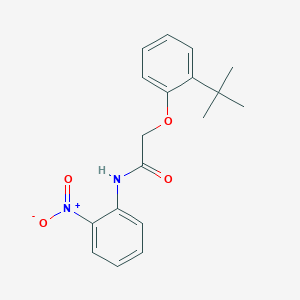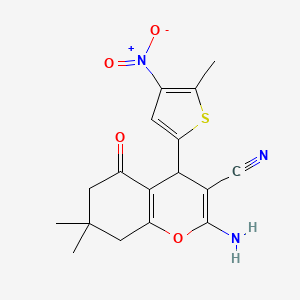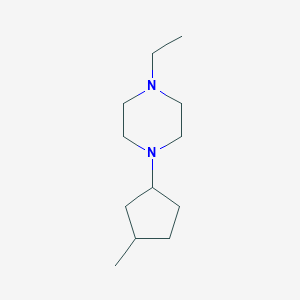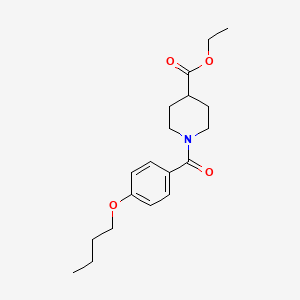
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide, commonly known as TBNPA, is a chemical compound that belongs to the family of acetamides. TBNPA is widely used in various industrial applications, including the production of polymers, plastics, and adhesives. TBNPA is also used as a fungicide and a biocide in several industries.
Wissenschaftliche Forschungsanwendungen
TBNPA has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. TBNPA has also been studied for its potential use as a herbicide and a pesticide. In addition, TBNPA has been used as a model compound for studying the adsorption and desorption of organic compounds in soil.
Wirkmechanismus
The mechanism of action of TBNPA is not fully understood. However, it is believed that TBNPA acts by disrupting the cell membrane of microorganisms, leading to cell death. TBNPA has also been found to inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
TBNPA has been found to have low toxicity to mammals and is not considered to be a carcinogen. However, it can cause skin irritation and sensitization in some individuals. TBNPA has also been found to have a negative impact on aquatic organisms, particularly fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
TBNPA is a readily available and inexpensive compound that can be easily synthesized in the laboratory. It has been used as a model compound for studying the fate and transport of organic compounds in soil. However, TBNPA has a low solubility in water, which can limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the study of TBNPA. One area of research is the development of more efficient synthesis methods for TBNPA. Another area of research is the investigation of the environmental fate and transport of TBNPA. Additionally, the potential use of TBNPA as a herbicide and a pesticide should be further explored. Finally, the development of new derivatives of TBNPA with improved antimicrobial properties should be investigated.
Conclusion:
In conclusion, TBNPA is a chemical compound with a wide range of industrial applications. It has been extensively studied for its antimicrobial and antifungal properties and has been found to be effective against a wide range of microorganisms. TBNPA has a low toxicity to mammals but can have a negative impact on aquatic organisms. There are several future directions for the study of TBNPA, including the development of more efficient synthesis methods, investigation of the environmental fate and transport, and the development of new derivatives with improved properties.
Synthesemethoden
TBNPA can be synthesized by reacting 2-tert-butylphenol with 2-nitroaniline in the presence of acetic anhydride and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The chemical structure of TBNPA is shown below:
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-8-4-7-11-16(13)24-12-17(21)19-14-9-5-6-10-15(14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCBSXXHDWQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)

![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)

![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)